molecular formula C13H11N3S B13912180 3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole

3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole

Cat. No.: B13912180
M. Wt: 241.31 g/mol
InChI Key: VMXQOBCCAOMGMC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Cycloaddition Reactions: Catalysts such as silver or copper salts are employed to facilitate these reactions.

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1H-pyrazole: Lacks the isothiocyanate group, making it less reactive in certain substitution reactions.

    5-Cyclopropyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties and reactivity.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with different substitution patterns

Uniqueness

3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole stands out due to its unique combination of a cyclopropyl group, an isothiocyanate group, and a phenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-cyclopropyl-5-isothiocyanato-1-phenylpyrazole

InChI

InChI=1S/C13H11N3S/c17-9-14-13-8-12(10-6-7-10)15-16(13)11-4-2-1-3-5-11/h1-5,8,10H,6-7H2

InChI Key

VMXQOBCCAOMGMC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)N=C=S)C3=CC=CC=C3

Origin of Product

United States

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